molecular formula C30H44O7 B14853257 3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one

3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one

Cat. No.: B14853257
M. Wt: 516.7 g/mol
InChI Key: DFDVWAJDFYYBAC-ORQNPHJRSA-N
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Description

The compound 3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one is a complex organic molecule characterized by its intricate structure and multiple stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. Common synthetic routes may include:

    Formation of the Tetracyclic Core: This step often involves cyclization reactions to form the tetracyclic structure.

    Glycosylation: The attachment of the oxan-2-yl group is achieved through glycosylation reactions, which require specific catalysts and protecting groups to ensure selectivity.

    Functional Group Modifications: Introduction of the hydroxy, methoxy, and methyl groups is carried out through various functional group transformations, such as oxidation, reduction, and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)

    Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride)

    Catalysts: Pd/C (Palladium on carbon), PtO2 (Platinum dioxide)

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of hydroxy groups will yield carbonyl compounds, while reduction of carbonyl groups will produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s stereochemistry and functional groups make it a useful probe for studying enzyme-substrate interactions and receptor binding.

Medicine

The compound has potential therapeutic applications due to its bioactive properties. It may be investigated for its effects on various biological pathways and its potential as a drug candidate.

Industry

In the industrial sector, the compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-4-one
  • 3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-6-one

Uniqueness

The uniqueness of the compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for research and development.

Properties

Molecular Formula

C30H44O7

Molecular Weight

516.7 g/mol

IUPAC Name

3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one

InChI

InChI=1S/C30H44O7/c1-17-26(32)22(34-4)15-25(36-17)37-20-6-9-28(2)19(14-20)5-11-30-12-7-21(18-13-24(31)35-16-18)29(3,27(30)33)10-8-23(28)30/h13,17,19-23,25-26,32H,5-12,14-16H2,1-4H3/t17-,19+,20-,21+,22-,23+,25-,26-,28-,29+,30+/m0/s1

InChI Key

DFDVWAJDFYYBAC-ORQNPHJRSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@]45[C@@H]3CC[C@@](C4=O)([C@H](CC5)C6=CC(=O)OC6)C)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC(C4=O)(C(CC5)C6=CC(=O)OC6)C)C)OC)O

Origin of Product

United States

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